Cas no 1443326-72-4 (1-(2-bromoprop-2-enyl)-4-fluoronaphthalene)
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene
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- MDL: MFCD07775068
- Inchi: 1S/C13H10BrF/c1-9(14)8-10-6-7-13(15)12-5-3-2-4-11(10)12/h2-7H,1,8H2
- InChI Key: BOZLAAGHRRPAGN-UHFFFAOYSA-N
- SMILES: C1(CC(Br)=C)=C2C(C=CC=C2)=C(F)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427488-1 g |
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene |
1443326-72-4 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427488-5 g |
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene |
1443326-72-4 | 5g |
€1373.40 | 2023-04-23 | ||
| abcr | AB427488-1g |
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene; . |
1443326-72-4 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB427488-5g |
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene |
1443326-72-4 | 5g |
€1373.40 | 2023-09-04 |
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene Suppliers
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene
Research Briefing on 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene (CAS: 1443326-72-4) in Chemical Biology and Pharmaceutical Applications
1-(2-bromoprop-2-enyl)-4-fluoronaphthalene (CAS: 1443326-72-4) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromoalkenyl and fluoronaphthalene moieties, exhibits unique reactivity and potential applications in drug discovery and development. The purpose of this research briefing is to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the utility of 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene as a versatile intermediate in organic synthesis. Its bromoalkenyl group serves as a reactive handle for further functionalization, enabling the construction of complex molecular architectures. Researchers have employed this compound in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to generate diverse libraries of fluorinated naphthalene derivatives. These derivatives are of particular interest due to their potential as bioactive molecules, with applications ranging from antimicrobial agents to anticancer therapeutics.
In the context of drug discovery, 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene has been investigated for its role in modulating biological targets. Preliminary in vitro studies suggest that fluorinated naphthalene derivatives exhibit promising activity against specific enzymes and receptors. For instance, some derivatives have shown inhibitory effects on kinases involved in inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases. Additionally, the compound's fluorinated aromatic ring enhances its metabolic stability and bioavailability, which are critical factors in drug development.
The synthesis of 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene has been optimized in recent publications, with a focus on improving yield and scalability. Modern synthetic approaches, such as flow chemistry and microwave-assisted reactions, have been employed to streamline the production process. These advancements are particularly relevant for industrial-scale applications, where efficiency and cost-effectiveness are paramount. Furthermore, the compound's stability under various conditions has been characterized, providing valuable insights for its handling and storage in laboratory and manufacturing settings.
Despite its potential, challenges remain in the development of 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene-based therapeutics. Issues such as off-target effects and toxicity profiles need to be addressed through rigorous preclinical testing. However, the compound's unique structural features and reactivity make it a promising scaffold for further exploration. Future research directions may include the design of targeted delivery systems and the investigation of synergistic effects with other therapeutic agents.
In conclusion, 1-(2-bromoprop-2-enyl)-4-fluoronaphthalene (CAS: 1443326-72-4) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthesis and potential biological activity underscore its significance in the development of novel therapeutics. Continued investigation into its applications and optimization of its properties will likely yield further advancements in the field. This briefing serves as a foundation for researchers interested in exploring the compound's full potential and contributing to its future developments.
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